delta-Tocopherol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

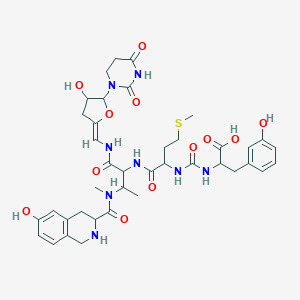

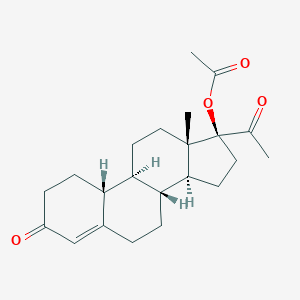

(2R)-2,8-Dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is a natural product found in Micromeles japonica with data available.

Mechanism of Action

Target of Action

Delta-Tocopherol, a form of Vitamin E, is a lipophilic antioxidant compound . It primarily targets reactive oxygen and nitrogen species, functioning as an electrophilic center to trap these reactive species . This action is crucial in maintaining the integrity of cellular structures and functions by preventing oxidative damage .

Mode of Action

This compound interacts with its targets by donating a hydrogen atom to lipid peroxyl radicals, effectively neutralizing them . This action blocks the proliferation of lipid peroxidation in cellular membranes . In addition to its antioxidant activities, this compound also plays a significant role in cell signaling .

Biochemical Pathways

The biosynthesis of this compound takes place mainly in the plastids of higher plants. It is derived from two metabolic pathways: the homogentisic acid pathway, an intermediate of degradation of aromatic amino acids, and the phytyldiphosphate pathway, which arises from the methylerythritol phosphate pathway . The regulation of this compound biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), tocopherol cyclase (TC), and two methyltransferases .

Pharmacokinetics

The pharmacokinetics of this compound in humans have been studied, and it has been found that it can be safely consumed and achieve bioactive levels . Plasma concentrations of this compound were found to be comparable to those obtained in this compound-treated mice in which tumor growth was delayed . Furthermore, plasma and urine levels of metabolites were elevated after this compound administration in a dose-dependent manner .

Result of Action

The primary result of this compound’s action is the prevention of oxidative damage in cells, contributing to cellular health and function . It has been found to inhibit the growth of certain cancer cells, reduce inflammation in the body, and protect neurons from damage caused by oxidative stress . Additionally, this compound has demonstrated cholesterol-lowering effects, making it a potential natural remedy for managing cardiovascular health .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its biosynthesis changes in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding the induction mechanism under stress can help develop methods to engineer plants with high this compound contents .

Biochemical Analysis

Biochemical Properties

Delta-Tocopherol plays a significant role in biochemical reactions as a lipophilic antioxidant . It interacts with various enzymes, proteins, and other biomolecules, acting as a radical chain breaker due to its hydrophobic character . The biosynthesis of this compound takes place mainly in the plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by acting as an antioxidant, protecting cells from oxidative stress

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant action is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Properties

CAS No. |

119-13-1 |

|---|---|

Molecular Formula |

C27H46O2 |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(2S)-2,8-dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m0/s1 |

InChI Key |

GZIFEOYASATJEH-BERHBOFZSA-N |

SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)O |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O |

Appearance |

Unit:50 mg/ml, 1 mlSolvent:hexanePurity:TLC, 95%; GC, 98%Physical liquid |

melting_point |

< 25 °C |

Key on ui other cas no. |

119-13-1 |

physical_description |

Clear, viscous, pale yellowish or orange oil which oxidises and darkens on exposure to air or light Solid |

Synonyms |

(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol; (+)-δ-Tocopherol; (2R,4’R,8’R)-δ-Tocopherol; (R,R,R)-δ-Tocopherol; 8-Methyltocol; D-δ-Tocopherol; E 309; E |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)

![14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one](/img/structure/B132011.png)